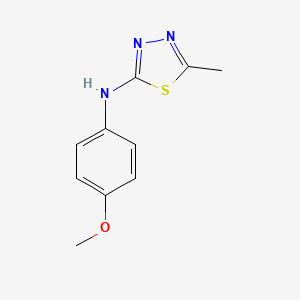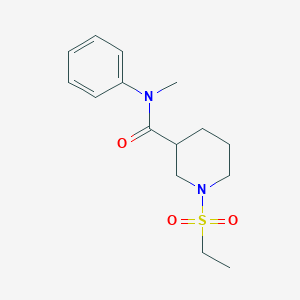![molecular formula C16H11BrN2O B5372901 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5372901.png)
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with cinnamaldehyde in the presence of an oxidizing agent such as iodine or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The phenylethenyl group can participate in coupling reactions such as Heck or Suzuki coupling, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the oxadiazole ring.
Coupling Products: Complex structures with extended conjugation.
科学的研究の応用
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets such as kinases or receptors.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
- 3-(3-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
- 3-(3-bromophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole
Uniqueness
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the phenylethenyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns.
特性
IUPAC Name |
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEMWWNVOOAVMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5372818.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-[(3aS,5S,6R,7aR)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-3-(furan-2-yl)-3-phenylpropan-1-one](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372844.png)
![N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)


![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![N-[3-(butanoylamino)phenyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
